5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine
Description
Chemical Structure and Properties
The compound 5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1691654-53-1) features a pyrrolo[2,3-b]pyridine core substituted at the 5-position with bromine and at the 3-position with a cyclopropanecarbonyl group. This structure combines a bromine atom for further functionalization (e.g., cross-coupling reactions) with a cyclopropane ring, which introduces steric constraint and electronic effects due to its sp³ hybridization and electron-withdrawing carbonyl group .
Properties
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-7-3-8-9(10(15)6-1-2-6)5-14-11(8)13-4-7/h3-6H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLNNTSTVBGQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC3=C2C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Cyclopropanecarbonylation: The cyclopropanecarbonyl group can be introduced through acylation reactions using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of corresponding alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
5-bromo-3-cyclop
Biological Activity
5-Bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1691654-53-1) is a compound of interest due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 265.11 g/mol. The compound features a pyrrole moiety fused to a pyridine nucleus, which is characteristic of many biologically active compounds.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrN2 |
| Molecular Weight | 265.11 g/mol |
| CAS Number | 1691654-53-1 |
| SMILES | C1CC1C2=CNC3=C2C=C(C=N3)Br |
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds in this class have shown effectiveness against various pathogens, including bacteria and fungi.
- Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Neurological Effects: Certain compounds may have implications in treating neurological disorders due to their interaction with neurotransmitter systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, a study by Kalai et al. explored the cytotoxicity of synthesized compounds against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells, suggesting a selective action that could be beneficial in cancer therapy .
Antimicrobial Activity
The antimicrobial activity of pyrrolo[2,3-b]pyridine derivatives has also been documented. Research has shown that these compounds can inhibit the growth of Mycobacterium tuberculosis, which is crucial for developing new anti-tuberculosis drugs. The minimum inhibitory concentration (MIC) values for some derivatives were found to be below 0.15 µM, indicating strong antimicrobial properties .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways in pathogens.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurological pathways.
Case Studies and Research Findings
- Anticancer Study : In vitro studies demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .
- Antimycobacterial Activity : A series of synthesized pyrrolo[2,3-b]pyridine derivatives were evaluated for their activity against M. tuberculosis. The most promising compounds exhibited MIC values significantly lower than traditional treatments .
Comparison with Similar Compounds
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (Compound 20a)
- Key Features : Ethynyl group at position 3 .
- Comparison: Electronic Effects: The ethynyl group is π-conjugated, enhancing electron delocalization, whereas the cyclopropanecarbonyl group is electron-withdrawing, polarizing the pyrrolopyridine core. Reactivity: Ethynyl groups enable click chemistry or further coupling, while the carbonyl group allows nucleophilic acyl substitution or hydrogen bonding in biological targets.
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (Compound 8a)
- Key Features : Nicotinamide group at position 3 .
- Comparison: Solubility: The nicotinamide group increases polarity and aqueous solubility compared to the hydrophobic cyclopropane ring . Bioactivity: Nicotinamide derivatives exhibit hydrogen-bonding interactions with kinase hinge regions (e.g., FGFR1), while the cyclopropanecarbonyl group may occupy hydrophobic pockets more effectively . Synthesis: Both compounds utilize acylation, but 8a requires nicotinoyl chloride, whereas the target compound uses cyclopropanecarbonyl chloride .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Compound 9)
5-Bromo-3-cyclopentyl-1H-pyrrolo[2,3-b]pyridine
Aqueous Solubility
Kinase Inhibition Potential
Q & A
Q. What are the common synthetic routes for preparing 5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine?
The compound can be synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. A typical approach involves:
- Bromination : Introducing bromine at the 5-position using reagents like NBS or Br₂ under controlled conditions .
- Cyclopropanecarbonyl introduction : Employing cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropanecarbonyl boronic acid derivatives. Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, with K₂CO₃ as a base in toluene/ethanol mixtures .
- Purification : Silica gel chromatography (e.g., DCM/EtOAc gradients) yields the final product .
Q. How is the structural identity of this compound confirmed?
Key methods include:
- ¹H/¹³C NMR : Peaks for the bromine substituent (δ ~8.3–8.5 ppm for aromatic protons) and cyclopropanecarbonyl group (e.g., δ ~2.1–2.3 ppm for cyclopropane protons) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₈BrN₂O: 279.98) .
- X-ray crystallography (if available): Confirms regiochemistry and spatial arrangement .
Advanced Research Questions
Q. What strategies mitigate low yields in cross-coupling reactions for cyclopropanecarbonyl introduction?
- Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂ with XPhos) to enhance efficiency .
- Solvent effects : Use anhydrous THF or DMF to stabilize intermediates and reduce side reactions .
- Protection/deprotection : Temporarily protect the NH group (e.g., tosylation) to prevent undesired side reactions during coupling .
Q. How do substitutions at the 3- and 5-positions influence biological activity?
- 5-Bromo : Enhances electrophilicity for nucleophilic aromatic substitution, enabling downstream derivatization .
- 3-Cyclopropanecarbonyl : Modulates lipophilicity and steric bulk, impacting target binding (e.g., kinase inhibition). SAR studies show that bulkier groups reduce solubility but increase affinity for hydrophobic pockets .
- Comparative assays : Test analogues against cancer cell lines (e.g., mesothelioma) to correlate substitution patterns with IC₅₀ values .
Q. How to resolve contradictions in reported reaction yields for similar compounds?
- Re-examine reaction conditions : Trace moisture or oxygen can deactivate catalysts; use Schlenk-line techniques for air-sensitive steps .
- Purification variability : Optimize column chromatography gradients (e.g., heptane/EtOAc ratios) to recover polar byproducts .
- Scale effects : Pilot small-scale reactions (<100 mg) to identify optimal parameters before scaling up .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antiproliferative assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., DMPM models) .
- Kinase inhibition : Screen against kinase panels (e.g., CDK1) using fluorescence polarization assays .
- Apoptosis markers : Measure caspase-3/7 activation and survivin downregulation via Western blotting .
Q. How to design a regioselective synthesis of 5-bromo-3-cyclopropanecarbonyl derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
